1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17430820
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22Cl2N2 |
|---|---|
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12;/h4-7,14,16H,2-3,8-11H2,1H3;1H |
| Standard InChI Key | RPRPMDOKXRDGTL-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propan-1-amine backbone substituted at the first carbon with a 4-chlorophenyl group, at the nitrogen atom with a methyl group, and at the third carbon with a pyrrolidin-1-yl moiety. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability. The IUPAC name, 1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine hydrochloride, reflects this arrangement.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂Cl₂N₂ |
| Molecular Weight | 289.2 g/mol |
| Canonical SMILES | CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl.Cl |
| PubChem CID | 50999290 |
The chlorophenyl group contributes to lipophilicity, facilitating membrane penetration, while the pyrrolidine ring introduces conformational flexibility, potentially enhancing receptor interactions.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step process:
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Amination: Reaction of 1-(4-chlorophenyl)propan-1-one with methylamine under reductive conditions to form the secondary amine.
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Pyrrolidine Incorporation: Alkylation of the intermediate with pyrrolidine in the presence of a base such as potassium carbonate.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical parameters include temperature control (50–70°C for amination) and solvent selection (e.g., ethanol for polar intermediates). Yield optimization studies suggest a 65–78% efficiency for the final step.
Analytical Characterization
Purity assessments employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Nuclear magnetic resonance (¹H NMR) spectra confirm structural integrity, with characteristic peaks at δ 2.8–3.2 ppm (pyrrolidine protons) and δ 7.3–7.5 ppm (aromatic protons).
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
Table 2: Minimum Inhibitory Concentrations (MICs)
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 3.12 |
| E. coli | 12.5 |
| Pseudomonas aeruginosa | 25.0 |
The compound disrupts bacterial cell membrane integrity via electrostatic interactions with phospholipid headgroups, as evidenced by propidium iodide uptake assays.
Comparative Analysis with Structural Analogs
Analog 1: 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Shortening the carbon backbone reduces antimicrobial potency (MIC: 25 µg/mL against MRSA), highlighting the importance of the three-carbon chain for optimal activity.
Analog 2: N-[1-[3-(4-Chlorophenyl)propyl]pyrrolidin-3-yl]-N-methyl-3-[methyl-[4-[4-(trifluoromethyl)phenyl]benzoyl]amino]pyrrolidine-1-carboxamide
The addition of a trifluoromethylbenzoyl group (C₃₄H₃₈ClF₃N₄O₂) increases molecular weight to 627.1 g/mol but introduces cytotoxicity (IC₅₀ = 18 µM in HepG2 cells) , underscoring the balance required between efficacy and safety.
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